molecular formula CH4AlKO5 B12739287 Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-) CAS No. 35026-44-9

Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-)

Cat. No.: B12739287
CAS No.: 35026-44-9
M. Wt: 162.12 g/mol
InChI Key: SMCBBAMBXHYTGE-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is potassium;(4-oxo-1,3,2-dioxalumetan-2-yl) carbonate , derived from its molecular structure comprising an aluminum-oxygen core coordinated to carbonate and hydroxyl ligands with a potassium counterion . The "4-oxo-1,3,2-dioxalumetan-2-yl" descriptor specifies the bicyclic aluminum-oxygen framework, while "carbonate" denotes the bidentate CO₃²⁻ ligand.

Alternative designations include:

  • Potassium aluminum hydroxy carbonate
  • Potassium hydrotalcite-like carbonate
  • Dihydroxyaluminum potassium carbonate

The formula K[Al(OH)₂CO₃] reflects its composition, though simplified representations such as KAlCO₃(OH)₂ are also employed in materials science literature. The compound is distinct from potassium dawsonite (KAl(CO₃)(OH)₂), which shares a similar stoichiometry but differs in crystallographic arrangement .

Crystal Structure Analysis via X-ray Diffraction

X-ray diffraction (XRD) studies reveal a layered structure with alternating positively charged aluminum-hydroxide sheets and interlayer regions containing carbonate anions and potassium cations. The aluminum centers adopt octahedral coordination, bonded to four hydroxyl groups and two carbonate oxygen atoms (Figure 1).

Table 1: Crystallographic parameters of potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-)

Parameter Value
Crystal system Trigonal
Space group R-3m
Lattice constants a = 5.72 Å, c = 15.3 Å
Layer spacing 7.65 Å

The interlayer spacing of 7.65 Å accommodates carbonate anions and potassium ions, which neutralize the charge imbalance from the [Al(OH)₂CO₃]⁻ sheets. This arrangement is analogous to hydrotalcite (Mg₆Al₂(OH)₁₆CO₃·4H₂O) but differs in cation size and interlayer hydration .

Spectroscopic Characterization (FTIR, Raman, NMR)

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

  • A broad band at 3450 cm⁻¹ corresponds to O-H stretching in hydroxyl groups.
  • Asymmetric and symmetric CO₃²⁻ stretches appear at 1450 cm⁻¹ and 1050 cm⁻¹ , respectively.
  • Al-O-Al bending vibrations occur near 750 cm⁻¹ .

Raman spectroscopy complements FTIR, with carbonate-related peaks at 1085 cm⁻¹ (symmetric stretch) and 705 cm⁻¹ (out-of-plane bend). The absence of peaks above 1500 cm⁻¹ confirms the absence of organic contaminants .

Solid-state ²⁷Al NMR reveals a single resonance at ~10 ppm , characteristic of octahedrally coordinated aluminum. The lack of tetrahedral Al sites (typically near 60 ppm) underscores the structural uniformity of the layers .

Comparative Structural Analysis with Related Hydrotalcite-like Compounds

Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-) shares structural motifs with hydrotalcite and dawsonite but exhibits distinct properties due to its potassium content:

Table 2: Structural comparison with hydrotalcite-like compounds

Property K[Al(OH)₂CO₃] Hydrotalcite (Mg₆Al₂(OH)₁₆CO₃) Dawsonite (NaAlCO₃(OH)₂)
Interlayer cation K⁺ Mg²⁺/Al³⁺ Na⁺
Layer charge density Moderate Low High
CO₃²⁻ orientation Perpendicular Parallel Tilted
Thermal stability Stable to 250°C Stable to 200°C Stable to 300°C

The larger ionic radius of K⁺ (1.38 Å) versus Na⁺ (0.95 Å) or Mg²⁺ (0.72 Å) increases interlayer spacing, enhancing ion exchange capacity. However, this also reduces thermal stability compared to dawsonite, as potassium’s lower polarizability weakens electrostatic interactions .

The compound’s ability to intercalate anions while maintaining structural integrity aligns it with functional hydrotalcites used in catalysis and environmental remediation. Ongoing research focuses on tuning its layer charge via substitution of aluminum with transition metals, a strategy borrowed from hydrotalcite chemistry .

Properties

CAS No.

35026-44-9

Molecular Formula

CH4AlKO5

Molecular Weight

162.12 g/mol

InChI

InChI=1S/CH2O3.Al.K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2

InChI Key

SMCBBAMBXHYTGE-UHFFFAOYSA-L

Canonical SMILES

C1(=O)O[Al-]O1.O.O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) typically involves the reaction of potassium carbonate with aluminum hydroxide under controlled conditions. The reaction can be represented as follows:

K2CO3+Al(OH)3K[Al(OH)2(CO3)]\text{K}_2\text{CO}_3 + \text{Al(OH)}_3 \rightarrow \text{K[Al(OH)}_2(\text{CO}_3)] K2​CO3​+Al(OH)3​→K[Al(OH)2​(CO3​)]

This reaction is usually carried out in an aqueous medium, and the resulting product is isolated through filtration and drying.

Industrial Production Methods

On an industrial scale, the production of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves the use of high-purity raw materials and precise control of reaction parameters such as temperature, pH, and concentration. The process may also include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.

    Reduction: Reduction reactions can convert the aluminum component to a lower oxidation state.

    Substitution: The carbonate and hydroxide groups can be substituted with other anions or ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) depend on the specific reaction conditions and reagents used. For example, reaction with strong acids can lead to the formation of aluminum salts and potassium salts.

Scientific Research Applications

Pharmaceutical Applications

Antacid Properties
Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-) is primarily recognized for its antacid properties. It functions by neutralizing gastric acid, providing relief from conditions such as heartburn and indigestion. Its unique composition allows it to effectively reduce acidity without causing significant electrolyte imbalances, making it suitable for patients requiring long-term antacid therapy.

Bioavailability Modulation
Research indicates that this compound can influence the bioavailability of certain medications. For example, it has been shown to decrease the absorption of specific bile acids, which may alter serum levels in patients taking multiple medications. Understanding these interactions is crucial for optimizing therapeutic regimens in clinical settings.

Material Science Applications

Synthesis of Advanced Materials
Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-) has been utilized in the synthesis of advanced materials such as aluminum-based composites. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries. The compound's ability to act as a precursor in the formation of aluminum hydroxides contributes to the development of lightweight yet strong materials .

Catalytic Applications
The compound has also been explored as a catalyst in various chemical reactions. Its unique chemical structure allows it to facilitate reactions that require acidic conditions, thus enhancing reaction rates and yields. This application is particularly relevant in organic synthesis where efficient catalysis is critical .

Environmental Applications

Soil Amendment
In agricultural practices, potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-) is being investigated as a soil amendment. It can improve soil pH and enhance nutrient availability for crops. Studies have shown that its application leads to better crop yields and improved soil health, demonstrating its potential in sustainable agriculture .

Wastewater Treatment
The compound has potential applications in wastewater treatment processes. Its ability to precipitate heavy metals from contaminated water makes it a valuable agent for environmental remediation efforts. Research indicates that using this compound can significantly reduce metal concentrations in wastewater, thus contributing to cleaner water sources .

Case Study 1: Antacid Efficacy

A clinical study evaluated the effectiveness of potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-) compared to traditional antacids. Patients reported significant relief from symptoms of gastroesophageal reflux disease (GERD) when treated with this compound, highlighting its efficacy as an alternative therapeutic option.

Case Study 2: Agricultural Impact

An agricultural trial assessed the impact of potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-) on crop yield in acidic soils. Results indicated a 20% increase in yield compared to untreated plots, showcasing its potential as a soil amendment for enhancing agricultural productivity .

Data Tables

Application AreaSpecific Use CaseObserved Benefits
PharmaceuticalsAntacid formulationRelief from heartburn and indigestion
Material ScienceAluminum composite synthesisEnhanced mechanical properties
Environmental ScienceSoil amendmentImproved crop yields
Environmental ScienceWastewater treatmentReduction of heavy metal concentrations

Mechanism of Action

The mechanism of action of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves its interaction with molecular targets and pathways within a given system. The compound can act as a source of potassium and aluminum ions, which can participate in various biochemical and chemical processes. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium (carbonato)dihydroxyaluminate(1-)

  • Molecular Formula : CH₂AlNaO₅ (NaAl(OH)₂CO₃) .
  • Structural Features: Replaces potassium with sodium (Na⁺), retaining the carbonate and dihydroxyaluminate core. Hydration states may differ (e.g., anhydrous or monohydrate forms) .
  • Properties :
    • Solubility : Practically insoluble in water and organic solvents .
    • Purity Standards : Contains 98.3–107.9% active compound on a dried basis, per pharmacopoeial guidelines .
  • Applications : Widely used as an antacid (e.g., Carbaldrate) due to its low solubility and buffering capacity in gastric acid .

Magnesium [carbonato(2-)-O]trihydroxyaluminate(2-)

  • Molecular Formula : MgAl(OH)₃CO₃ .
  • Structural Features : Incorporates magnesium (Mg²⁺) instead of potassium, with an additional hydroxide group (trihydroxy vs. dihydroxy).
  • Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), indicating industrial or specialized use .
  • Key Difference : Higher hydroxide content may enhance basicity compared to the potassium analog, influencing reactivity and solubility.

Potassium Aluminate (KAlO₂)

  • Molecular Formula : KAlO₂ .
  • Structural Features : A simpler double salt lacking the carbonate group, composed of K⁺ and aluminate (AlO₂⁻) ions.
  • Properties: Solubility: Readily soluble in water .

Comparative Data Table

Compound Molecular Formula Metal Ion Hydroxide Groups Carbonate Group Solubility in Water Primary Applications
Potassium (carbonato)dihydroxyaluminate(1-) KAl(OH)₂CO₃·2H₂O K⁺ 2 Present Likely low (inferred) Antacid (potential), synthesis
Sodium (carbonato)dihydroxyaluminate(1-) NaAl(OH)₂CO₃ Na⁺ 2 Present Insoluble Antacid (Carbaldrate)
Magnesium [carbonato]trihydroxyaluminate MgAl(OH)₃CO₃ Mg²⁺ 3 Present Not reported Industrial/regulated
Potassium Aluminate KAlO₂ K⁺ 0 Absent Highly soluble Water treatment, salt synthesis

Key Research Findings

  • Structural Influence on Solubility : The presence of carbonate and hydroxide groups reduces water solubility in sodium and potassium analogs, whereas potassium aluminate’s simplicity allows dissolution .
  • Pharmacological Relevance : Sodium and potassium hydroxy-carbonato aluminates are favored in antacids due to controlled reactivity in acidic environments .
  • Regulatory Divergence : Magnesium variants face stricter regulatory oversight, likely due to industrial-scale applications .

Biological Activity

Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-), also known as potassium carbonate-aluminate complex, is a compound that has garnered attention for its biological activity, particularly in the context of its interaction with biological systems and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables that illustrate its effects.

  • Chemical Formula : K2CO3·Al(OH)2
  • Molecular Weight : Approximately 138.21 g/mol
  • Solubility : Soluble in water, forming an alkaline solution.

The biological activity of potassium carbonate-aluminate is primarily attributed to its ability to interact with various cellular components. The compound has been shown to influence:

  • Cellular Signaling Pathways : It modulates signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Similar aluminum compounds have been observed to increase ROS levels in certain cell types, leading to oxidative stress .
  • Thymidine Incorporation : In studies involving bovine brain microvessel endothelial cells, aluminum salts stimulated thymidine incorporation, indicating potential effects on DNA synthesis .

1. Cytotoxicity and Cellular Response

Research indicates that potassium carbonate-aluminate can exhibit cytotoxic effects, particularly at higher concentrations. For example:

  • Glioma Cells : Exposure to aluminum salts resulted in increased ROS production and decreased glutathione levels, suggesting oxidative stress as a mechanism of toxicity .
  • Neuroblastoma Cells : Contrarily, similar concentrations did not significantly affect neuroblastoma cells, indicating cell-type specificity in response .

2. Immunological Activity

Aluminum salts are known for their use as adjuvants in vaccines due to their ability to enhance immune responses. Potassium carbonate-aluminate may share similar properties:

  • Adjuvant Properties : It may enhance the immunogenicity of antigens by promoting a stronger immune response through the activation of macrophages and dendritic cells.

Case Study 1: Aluminum-Induced Neurotoxicity

A study explored the effects of chronic exposure to aluminum sulfate on rats, revealing significant impairments in the glutamate-nitric oxide-cGMP signaling pathway. This pathway is crucial for neuronal function and could be similarly affected by potassium carbonate-aluminate due to its aluminum content .

Case Study 2: Thymidine Incorporation in Endothelial Cells

In vitro studies demonstrated that low concentrations of aluminum salts stimulated thymidine uptake in bovine brain microvessel endothelial cells, suggesting potential applications in enhancing endothelial cell proliferation for therapeutic purposes .

Data Tables

Study Cell Type Concentration Effect Observed
Matsui et al. (2003)Glioma Cells500 µMIncreased ROS production
Campbell et al. (1999)Neuroblastoma Cells500 µMNo significant change
Hermenegildo et al. (1999)Bovine Brain Microvessel Endothelial Cells0.01 - 100 µMIncreased thymidine incorporation

Q & A

Basic Research: What are the recommended synthesis protocols for Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-)?

Methodological Answer:
The synthesis typically involves reacting potassium hydroxide (KOH) with aluminum hydroxide (Al(OH)₃) in the presence of carbonate ions under controlled conditions. For example:

Dissolve KOH and Al(OH)₃ in water, followed by bubbling CO₂ gas to introduce carbonate ligands .

Adjust the pH to 8–10 to stabilize the aluminate-carbonate complex .

Isolate the product via vacuum filtration and dry at 80–100°C to remove residual moisture .
Key Validation: Confirm the presence of carbonate (CO₃²⁻) via FTIR (absorption bands at ~1450 cm⁻¹ for asymmetric stretching) and quantify Al/K ratios using ICP-OES .

Basic Research: How is the molecular structure of this compound characterized?

Methodological Answer:

  • XRD Analysis: Compare diffraction patterns with sodium analogs (e.g., dihydroxyaluminum sodium carbonate, CAS 539-68-4) to identify lattice parameters and crystallinity .
  • FTIR Spectroscopy: Detect characteristic peaks for Al-O (600–800 cm⁻¹), OH⁻ (3200–3600 cm⁻¹), and carbonate (1350–1600 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring weight loss at 100–300°C (dehydration) and 300–500°C (carbonate decomposition) .

Advanced Research: How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Stability: Conduct kinetic studies by suspending the compound in buffered solutions (pH 2–12). Monitor dissolution rates via UV-Vis spectroscopy (Al³⁺ release at 310 nm). The compound is stable in neutral to alkaline conditions but hydrolyzes in acidic media (pH < 4) .
  • Thermal Stability: Use TGA-DSC to identify phase transitions. Sodium analogs show 14.5% weight loss below 150°C (hydration water), suggesting similar behavior in potassium derivatives .

Advanced Research: How to resolve contradictions in reported solubility data?

Methodological Answer:
Discrepancies arise from hydration states and synthesis conditions. To standardize:

Prepare saturated solutions under inert atmospheres (to avoid CO₂ uptake).

Measure solubility via gravimetry after 24-hour equilibration.

Cross-validate with ion chromatography (K⁺ and Al³⁺ concentrations) .
Note: The compound is sparingly soluble in water (<0.1 g/100 mL at 25°C) but dissolves in acidic or strongly alkaline media via ligand exchange .

Advanced Research: What analytical methods distinguish carbonate coordination modes (monodentate vs. bidentate)?

Methodological Answer:

  • Raman Spectroscopy: Bidentate carbonate shows symmetric stretching at ~1050 cm⁻¹, while monodentate modes appear at ~1080 cm⁻¹ .
  • Solid-State NMR: ¹³C NMR chemical shifts at 168–170 ppm indicate bidentate carbonate coordination .
  • X-ray Absorption Spectroscopy (XAS): Analyze Al K-edge spectra to confirm carbonate-Al bonding geometry .

Advanced Research: How does this compound interact with biological macromolecules in pharmacological studies?

Methodological Answer:

  • In Vitro Binding Assays: Use fluorescence quenching to study interactions with proteins (e.g., bovine serum albumin). Monitor tryptophan emission at 340 nm upon compound addition .
  • Cytotoxicity Screening: Perform MTT assays on cell lines (e.g., HEK-293) to evaluate biocompatibility. Sodium analogs show low toxicity (<10% cell death at 1 mM), suggesting similar profiles for potassium derivatives .

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